SM08502 is a potent small-molecule inhibitor targeting cyclin-dependent kinase-like kinases, specifically designed to modulate alternative splicing in various cancer types. It has demonstrated significant anti-tumor activity, particularly in preclinical models of endometrial cancer and other gastrointestinal cancers. The compound exhibits strong selectivity for cyclin-dependent kinases, with inhibitory concentrations (IC50) in the nanomolar range, making it a promising candidate for therapeutic applications in oncology.
SM08502 was developed as part of research focused on the role of cyclin-dependent kinase-like kinases in cancer biology. It belongs to a class of compounds that inhibit the activity of these kinases, which are involved in the regulation of alternative splicing—a process critical for cancer progression and metastasis. The compound has been classified as a pan-inhibitor of cyclin-dependent kinase-like kinases, with a particular emphasis on its effects on CLK1 and CLK2.
The synthesis of SM08502 involves several key steps:
This multi-step synthetic route allows for modifications that enhance the compound's potency and selectivity against specific kinases .
The molecular structure of SM08502 is characterized by a quinazoline core substituted at various positions to enhance biological activity. Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the presence of functional groups and structural integrity, supporting its classification as a selective inhibitor .
SM08502 participates in several chemical reactions relevant to its mechanism of action:
These reactions are critical for its anti-cancer effects, particularly in promoting apoptosis in cancer cells .
The mechanism by which SM08502 exerts its effects involves several key processes:
This dual mechanism contributes to its efficacy in reducing tumor growth and enhancing sensitivity to other chemotherapeutic agents like paclitaxel .
SM08502 exhibits several notable physical and chemical properties:
These properties are essential for its formulation as a therapeutic agent and influence its bioavailability and pharmacokinetics .
SM08502 has several promising applications within scientific research and clinical settings:
CDC-like kinases (CLKs) are a phylogenetically conserved family of dual-specificity kinases within the CMGC group, characterized by the signature "LAMMER" motif (EHLAMMERILG) in their catalytic domain [1] [4]. These kinases regulate serine/arginine-rich (SR) protein phosphorylation, a process critical for spliceosome assembly and pre-mRNA splicing. In humans, four CLK isoforms (CLK1–4) share >80% sequence homology in kinase domains but exhibit distinct N-terminal regulatory regions that mediate substrate specificity [1] [9]. CLKs localize predominantly in the nucleus and control the subcellular distribution of SR proteins (SRSF1–12). Phosphorylation by CLKs enables SR proteins to bind pre-mRNA and stabilize spliceosome components (U1, U2, U4/U6 snRNPs), thereby catalyzing constitutive and alternative splicing [1] [4]. Temperature-dependent activation of CLK1/4 influences splicing efficiency, demonstrating their role as environmental sensors in eukaryotes [4].
Table 1: Human CLK Family Members and Key Features
Isoform | Amino Acids | Molecular Weight (kDa) | Tissue Expression | Primary Substrates |
---|---|---|---|---|
CLK1 | 484 | 57 | Ubiquitous | SRSF1, SRSF2 |
CLK2 | 499 | 60 | Liver, muscle, brain | SRSF4, SRSF6 |
CLK3 | 638 | 73 | Testes (spermatozoa) | SRSF9, SRSF10 |
CLK4 | 481 | 57 | Ubiquitous | SRSF1, SRSF5 |
Aberrant CLK activity drives oncogenesis by altering the splicing of cancer-associated genes. In prostate cancer, CLK1 overexpression correlates with increased tumor proliferation and metastasis, where hyperphosphorylation of SRSF1 promotes alternative splicing of BCLAF1, MELK, and CENPE – genes governing apoptosis evasion and mitotic progression [9] [10]. CLK2 amplification in breast cancer induces exon skipping in ENAH (e.g., exon 11a exclusion), generating pro-metastatic isoforms that enhance cytoskeletal remodeling and invasion [9]. Mechanistically, dysregulated CLKs disrupt splice site selection through:
Table 2: Cancer-Relevant Splicing Events Modulated by CLK Inhibition
Cancer Type | Affected Gene | Splicing Event | Functional Consequence |
---|---|---|---|
Prostate | BCLAF1 | BCLAF1-L → BCLAF1-S shift | Suppresses oncogenic BCLAF1 isoform |
Colorectal | SREK1 | IR reduction | Restores anti-tumor splicing variants |
Breast | ENAH | Exon 11a skipping | Inhibits actin-driven cell migration |
Gastrointestinal | Wnt pathway | A3SS/A5SS alterations | Reduces β-catenin signaling output |
The Wnt/β-catenin pathway is aberrantly activated in >30% of gastrointestinal (GI) cancers, where mutations in APC or CTNNB1 stabilize β-catenin and drive oncogenic transcription [2] [6]. CLKs intersect with Wnt signaling at two levels:
Table 3: SM08502 vs. Conventional Wnt Pathway Inhibitors
Parameter | SM08502 (CLK Inhibitor) | PORCN Inhibitors (e.g., ETC-159) | Tankyrase Inhibitors (e.g., XAV939) |
---|---|---|---|
Target | CLK1/2/3/4 | Wnt ligand secretion | β-catenin stabilization complex |
Mechanism | Modulates splicing of Wnt components | Blocks Wnt ligand palmitoylation | Stabilizes AXIN destruction complex |
Splicing Impact | Alters isoforms of DVL, TCF7L2 | None | None |
GI Toxicity Risk | Low | High (intestinal crypt damage) | Moderate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7